(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,3-dimethylphenyl)hydrazinecarbimidothioic acid
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Overview
Description
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-(2,3-dimethylphenyl)hydrazinecarbimidothioic acid is a useful research compound. Its molecular formula is C17H17Cl2N3O2S and its molecular weight is 398.3. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Studies have highlighted the use of related compounds in chemical synthesis, demonstrating their utility in creating a variety of chemical structures with potential biological activity. For example, the reaction of dichloramine-B in a non-aqueous medium has been explored for the estimation of various chemicals, suggesting a potential application in analytical chemistry (Yathirajan, Mahadevappa, & Rangaswamy, 1980). Similarly, the synthesis and characterization of novel hydrazone-based compounds reveal their antioxidative and antimutagenic activities, indicating potential applications in developing therapeutics (Giziroğlu, Sarikurkcu, & Sarac, 2015).
Potential Biological Activities
Research into compounds with structural similarities has led to the discovery of various biological activities. For instance, the synthesis and antimicrobial evaluation of pyrazole derivatives have demonstrated the ability to inhibit microbial growth, suggesting potential antimicrobial applications (Sharshira & Hamada, 2012). Additionally, the synthesis of formazans from Mannich base derivatives as antimicrobial agents underscores the potential for developing new antimicrobial drugs (Sah, Bidawat, Seth, & Gharu, 2014).
Development of New Compounds
The creation of new compounds with specific functionalities is a key application area. Studies have focused on the synthesis of derivatives with expected biological activity, such as antimicrobial and antifungal properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). This research paves the way for the development of new therapeutic agents with tailored biological activities.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(2,3-dimethylphenyl)thiourea, is the c-Met kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular processes leading to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to the Met1160 from the hinge region . This interaction inhibits the kinase activity of c-Met, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
The inhibition of c-Met kinase affects several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway, which c-Met is a part of, has been reported in several cancers .
Result of Action
The compound exhibits antiproliferative and antimigratory properties on MCF-7 and A549 cancer cell lines . It has long-term antiproliferative effects and exerts antimigratory activity on both cell lines . The compound has better potential at inhibiting growth and migration in MCF-7 cells .
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(2,3-dimethylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2S/c1-10-4-3-5-14(11(10)2)20-17(25)22-21-16(23)9-24-15-7-6-12(18)8-13(15)19/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMMDKTYLUSKPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.